1-chloro-2-ethynyl-3-methylbenzene
CAS No.: 2228993-04-0
Cat. No.: VC11492370
Molecular Formula: C9H7Cl
Molecular Weight: 150.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2228993-04-0 |
---|---|
Molecular Formula | C9H7Cl |
Molecular Weight | 150.6 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
1-Chloro-2-ethynyl-3-methylbenzene (C₉H₇Cl) features a benzene ring with three substituents:
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Chlorine at position 1, contributing electronegativity and steric effects.
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Ethynyl group (-C≡CH) at position 2, introducing sp-hybridized carbon atoms and linear geometry.
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Methyl group (-CH₃) at position 3, providing steric bulk and hydrophobic character.
The ethynyl group’s triple bond enables conjugation with the aromatic ring, altering electronic distribution and reactivity. Substitution patterns influence intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which affect physical properties like solubility and melting point .
Physicochemical Data
While exact data for 1-chloro-2-ethynyl-3-methylbenzene are unavailable, analogs offer predictive insights:
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Molecular Weight: 150.6 g/mol (calculated from formula C₉H₇Cl).
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Boiling Point: Estimated at 180–200°C, based on comparisons to 1-chloro-2-methoxy-3-methylbenzene (202.6°C) and ethynyl-substituted aromatics like 1-ethynyl-4-methoxy-2-methylbenzene (mp 30–34°C) .
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Density: ~1.1 g/cm³, similar to chloro- and methyl-substituted benzenes .
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Solubility: Likely low in water due to hydrophobic groups; soluble in organic solvents like dichloromethane or tetrahydrofuran.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Functional Group Interconversion: Introducing the ethynyl group to a pre-chlorinated and methylated benzene derivative.
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Cross-Coupling Reactions: Using palladium-catalyzed reactions (e.g., Sonogashira coupling) to attach the ethynyl moiety.
Chlorination and Methylation
A plausible pathway begins with 3-methylacetophenone (or a derivative):
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Chlorination: Electrophilic substitution using Cl₂/FeCl₃ to introduce chlorine at the 1-position.
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Methylation: Friedel-Crafts alkylation to add a methyl group at position 3.
Ethynylation
The ethynyl group is introduced via:
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Sonogashira Coupling: Reacting 1-chloro-3-methylbenzene with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI, followed by deprotection .
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Elimination Reactions: Converting a vicinal dihalide (e.g., 1-chloro-2-bromo-3-methylbenzene) to an alkyne using a strong base like KOH .
Optimization and Yield
Key parameters include:
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Catalysts: Palladium-copper systems for efficient alkyne formation.
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Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
A hypothetical yield of 70–85% is achievable, based on analogous syntheses .
Applications in Organic Chemistry and Materials Science
Pharmaceutical Intermediates
The ethynyl group’s rigidity and electron-deficient nature make the compound a candidate for:
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Anticancer Agents: As a building block for kinase inhibitors.
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Antimicrobials: Functionalization via click chemistry (e.g., azide-alkyne cycloaddition).
Polymer Chemistry
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Conjugated Polymers: Ethynyl groups enable π-π stacking, enhancing electrical conductivity in organic semiconductors.
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Cross-Linking Agents: Improving thermal stability in epoxy resins.
Catalysis
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Ligand Design: The chlorine and ethynyl groups can coordinate metals, forming catalysts for asymmetric synthesis.
Future Perspectives
Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Computational Modeling: Predicting reactivity using DFT calculations.
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